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Compound of Interest

Compound Name: O-Phthalimide-C1-S-C5-acid

Cat. No.: B15137640

An in-depth analysis of the spectroscopic data for O-Phthalimide-C1-S-C5-acid is not
currently available in public literature. However, this technical guide provides a detailed
overview of the expected spectroscopic characteristics based on the analysis of a closely
related and well-documented compound, 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid (also
referred to as O-Phthalimide-C5-acid). This guide will serve as a valuable resource for
researchers and scientists in the field of drug development by outlining the expected data and
the experimental protocols necessary for characterization.

Predicted Spectroscopic Data

The introduction of a methylene-thioether linkage in "O-Phthalimide-C1-S-C5-acid" would
introduce specific changes to the spectroscopic data compared to the C5-acid analogue. The
following tables summarize the reported data for 6-(1,3-Dioxoisoindolin-2-yl)hexanoic acid and
provide predicted values for O-Phthalimide-C1-S-C5-acid.

Table 1: *H NMR Data (Predicted vs. Reported)
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Assignment

6-(1,3-Dioxoisoindolin-2-
yl)hexanoic acid Chemical
Shift (& ppm)[1]

Predicted O-Phthalimide-C1-
S-C5-acid Chemical Shift (o

ppm)

Phthalimide Protons (aromatic)  7.5-8.5 ~7.8 (M)
Carboxylic Acid Proton 12-13 ~12.0 (s, br)
N-CH:2 Not Applicable ~4.8 (s)
S-CH: Not Applicable ~2.7 ()
Aliphatic Chain Protons 1.2-25 ~1.6-2.4 (m)

Table 2: 13C NMR Data (Predicted vs. Reported)

Assignment

6-(1,3-Dioxoisoindolin-2-
yl)hexanoic acid Chemical
Shift (& ppm)[1]

Predicted O-Phthalimide-C1-
S-C5-acid Chemical Shift (&

ppm)

Carbonyl (Phthalimide) ~168 ~168

Carbonyl (Carboxylic Acid) ~179 ~179

Aromatic Carbons ~123, ~132, ~134 ~123, ~132, ~134
N-CHz2 Not Applicable ~40

S-CH: Not Applicable ~30

Aliphatic Carbons ~24, ~26, ~31, ~37 ~25, ~28, ~34

Table 3: IR Spectroscopy Data (Predicted vs. Reported)
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Functional Group

6-(1,3-Dioxoisoindolin-2-
yl)hexanoic acid
Wavenumber (cm~1)[1]

Predicted O-Phthalimide-C1-
S-C5-acid Wavenumber
(cm=1)

C=0 Stretch (Phthalimide)

~1770 and ~1710

~1770 and ~1710

C=0 Stretch (Carboxylic Acid)

~1700

~1700

C-N Stretch

~1395

~1395

O-H Stretch (Carboxylic Acid)

2500-3300 (broad)

2500-3300 (broad)

C-S Stretch

Not Applicable

~600-700

Table 4: Mass Spectrometry Data (Predicted vs. Reported)

6-(1,3-Dioxoisoindolin-2-

Predicted O-Phthalimide-C1-

Analysis yl)hexanoic acid _
S-C5-acid (C14H15NOaS)
(C14H15NO4)[1]
Molecular Weight 261.27 g/mol 293.34 g/mol
Molecular lon Peak (m/z) 261.27 293.08

Experimental Protocols

The synthesis and characterization of O-Phthalimide-C1-S-C5-acid would follow established

organic chemistry methodologies.

Synthesis

A probable synthetic route would involve a two-step process:

o Synthesis of N-(chloromethyl)phthalimide: This can be achieved by reacting phthalimide with

formaldehyde and thionyl chloride.

» Nucleophilic substitution: The synthesized N-(chloromethyl)phthalimide would then be

reacted with the thiol group of 5-mercaptovaleric acid in the presence of a base to yield the

final product.
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The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Purification

The crude product would likely be purified using column chromatography followed by
recrystallization to obtain a pure sample for analysis.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a spectrometer (e.g.,
400 MHz) using a deuterated solvent such as chloroform-d (CDClIs) or dimethyl sulfoxide-de
(DMSO-ds).

e IR Spectroscopy: The infrared spectrum would be obtained using an FT-IR spectrometer,
typically with the sample prepared as a KBr pellet or as a thin film.

o Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like
Electrospray lonization (ESI) would be used to confirm the molecular weight and elemental
composition.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a novel compound like O-Phthalimide-C1-S-C5-acid.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide provides a foundational understanding of the expected spectroscopic properties of
O-Phthalimide-C1-S-C5-acid and the methodologies required for its synthesis and
characterization. Researchers can use this information as a starting point for their
investigations into this and similar novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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